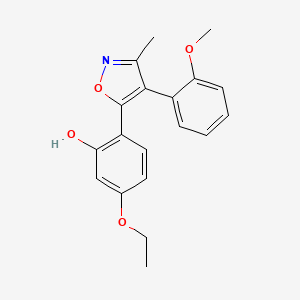

5-乙氧基-2-(4-(2-甲氧基苯基)-3-甲基异恶唑-5-基)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

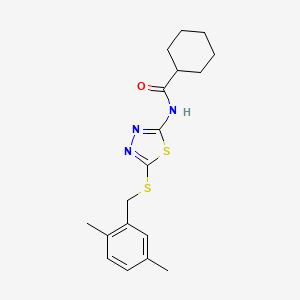

The compound "5-Ethoxy-2-(4-(2-methoxyphenyl)-3-methylisoxazol-5-yl)phenol" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity. Isoxazole derivatives have been widely studied for their diverse pharmacological activities and their use in various chemical syntheses .

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. One such method involves the regioselective reaction of 2-aryl-3-methylchromones with hydroxylamine, leading to the formation of 2-(3-aryl-4-methylisoxazol-5-yl)phenols . Another approach for synthesizing isoxazole-linked compounds includes the reaction of alkyl(isoxazolylmethoxyphenyl)tetrazoles with chloromethyl isoxazoles to produce high yields of the desired products . These methods highlight the versatility and regioselectivity in the synthesis of isoxazole derivatives, which could be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be elucidated using spectroscopic methods and X-ray crystallography. For instance, the structure of a related molecule, 5-methoxy-2-({4-[3-methyl-3-mesityl-cyclobutyl]-thiazol-2-yl}-hydrazonomethyl)-phenol, was determined using X-ray single-crystal diffraction, which revealed its crystallization in the monoclinic space group . Similarly, the molecular geometry, vibrational frequencies, and chemical shift values can be calculated using quantum chemical methods, such as Hartree–Fock and density functional theory, which can provide insights into the electronic structure of the compound .

Chemical Reactions Analysis

Isoxazole derivatives can participate in various chemical reactions due to the presence of reactive sites on the molecule. The isoxazole ring can undergo nucleophilic substitution reactions, and the phenolic OH group can be involved in the formation of hydrogen bonds and other interactions . The reactivity of such compounds can be further explored through experimental and theoretical studies to understand their behavior in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be quite diverse. These properties can be influenced by the substituents on the isoxazole ring and the phenol moiety. For example, the presence of methoxy and ethoxy groups can affect the solubility, melting point, and boiling point of the compound. Additionally, the electronic structure of the molecule, including the molecular electrostatic potential and frontier molecular orbitals, can be studied to predict its reactivity and interaction with other molecules . Theoretical calculations can also provide information on the thermodynamic properties and the first hyperpolarizability, which is an indicator of the nonlinear optical properties of the compound .

科学研究应用

合成与表征

对与5-乙氧基-2-(4-(2-甲氧基苯基)-3-甲基异恶唑-5-基)苯酚结构相关的化合物,如亚氨基-4-甲氧基苯酚噻唑衍生的席夫碱的研究,重点在于合成和光谱表征。这些化合物,包括3-(5-硝基噻唑-2-亚氨基)甲基)-4-甲氧基苯酚等衍生物,通过缩合过程合成,并使用紫外-可见光、1H、13C-NMR和MS等技术进行表征。通过这些分析确定了分子结构,并使用模拟软件获得了优化结构(Vinusha et al., 2015)。

抗菌活性

上述研究中合成的化合物已针对各种细菌和真菌物种进行了抗菌性能测试。例如,这些化合物对大肠杆菌和茄青枯菌等细菌以及尖镰孢菌和黑曲霉等真菌表现出中等活性。化合物之间的抗菌功效各不相同,有些化合物显示出比其他化合物更显着的抑制作用(Vinusha et al., 2015)。

分子对接和量子化学计算

对相关化合物(如4-甲氧基-{2-[3-(4-氯苯基)-5-(4-(丙烷-2-基)苯基)-4, 5-二氢-1H-吡唑-1-基]- 1, 3-噻唑-4-基}苯酚)的研究涉及分子对接和量子化学计算,以了解其分子结构和相互作用。这些分析包括DFT计算、振动光谱分配以及对键长和键角等分子参数的检查。此类研究对于评估这些化合物的生物效应和潜在应用至关重要(Viji et al., 2020)。

抗氧化剂活性

对酚类化合物(包括与5-乙氧基-2-(4-(2-甲氧基苯基)-3-甲基异恶唑-5-基)苯酚相关的化合物)的研究延伸到了它们的抗氧化剂特性。例如,从普罗蒂亚杂交种“Susara”中分离出的化合物已对其酚类含量和抗氧化活性进行了研究。这些研究突出了此类化合物在食品保鲜、药品和化妆品等各种应用中的潜力(León et al., 2014)。

结构和功能分析

进一步的研究涉及探索相关化合物的结构和功能方面,例如它们的构象分析、互变异构和与牛血清白蛋白(BSA)等蛋白质的相互作用。这些研究提供了对化合物的分子稳定性和结合亲和力的见解,这对于它们在药学和生物化学等领域的潜在应用至关重要(Ghosh et al., 2016)。

属性

IUPAC Name |

5-ethoxy-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-4-23-13-9-10-14(16(21)11-13)19-18(12(2)20-24-19)15-7-5-6-8-17(15)22-3/h5-11,21H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWXDNCCNSPAML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2=C(C(=NO2)C)C3=CC=CC=C3OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethoxy-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![12-(3,4-Dimethylbenzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2511019.png)

![8-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione](/img/structure/B2511028.png)

![[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanol](/img/structure/B2511032.png)

![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone](/img/structure/B2511033.png)

![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-cyclohexylacetamide](/img/structure/B2511038.png)

![3-[(4-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2511040.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2511042.png)